molecular formula C16H15FN2O4 B410770 N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide

N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide

Cat. No.: B410770
M. Wt: 318.3g/mol
InChI Key: FYXWHNNTZVTKHJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide is a chemical compound with the molecular formula C16H15FN2O4 and a molecular weight of 318.2997 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a propoxybenzamide moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-propoxybenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H15FN2O4

Molecular Weight

318.3g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-4-propoxybenzamide

InChI

InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(10-12)19(21)22/h3-8,10H,2,9H2,1H3,(H,18,20)

InChI Key

FYXWHNNTZVTKHJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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